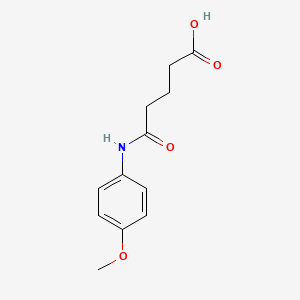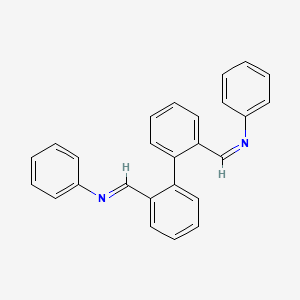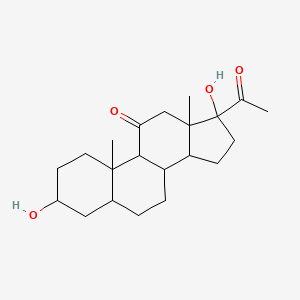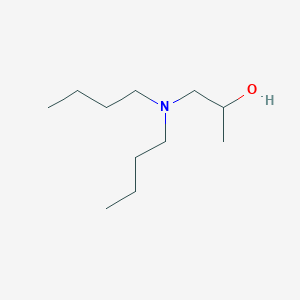
1-Dibutylaminopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dibutylamino-2-propanol is an organic compound with the molecular formula C11H25NO. It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-propanol can be synthesized through several methods:
Reaction of 1-chloro-2-propanol with dibutylamine: This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-propanol by the dibutylamino group.
Reduction of 1-dibutylamino-2-propanone: This method involves the reduction of the ketone group in 1-dibutylamino-2-propanone to a hydroxyl group.
Industrial Production Methods: The industrial production of 1-Dibutylamino-2-propanol typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dibutylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of 1-dibutylamino-2-propanone.
Reduction: Formation of 1-dibutylamino-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Dibutylamino-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Dibutylamino-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules due to the presence of the hydroxyl group, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-Dimethylamino-2-propanol: Similar structure but with methyl groups instead of butyl groups.
1-Diethylamino-2-propanol: Similar structure but with ethyl groups instead of butyl groups.
1-Dipropylamino-2-propanol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness: 1-Dibutylamino-2-propanol is unique due to the presence of the butyl groups, which influence its physical and chemical properties, such as solubility, boiling point, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
2109-64-0 |
|---|---|
Formule moléculaire |
C11H25NO |
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
1-(dibutylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3 |
Clé InChI |
ICMJHPBQTVWCNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


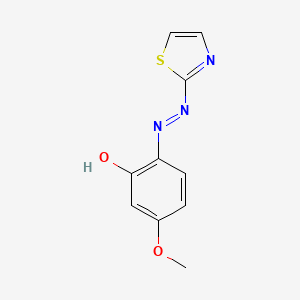


![Benzo[b]biphenylene](/img/structure/B11959767.png)


![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)



